molecular formula C16H19NO3S B2549706 4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 314034-51-0

4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2549706
CAS No.: 314034-51-0
M. Wt: 305.39
InChI Key: FXUDMEYRZNIBTA-UHFFFAOYSA-N
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Description

4-Isopropyl-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an isopropyl group at the para position of the benzene ring and a 4-methoxyphenyl group attached to the sulfonamide nitrogen. This compound is synthesized via condensation reactions between sulfonyl chlorides and aromatic amines under basic conditions, as exemplified by the reaction of 4-isopropylbenzenesulfonyl chloride with 4-methoxyaniline in pyridine . Its structural features, including the electron-donating methoxy group and hydrophobic isopropyl substituent, influence its physicochemical properties and biological activity, making it a candidate for pharmacological studies.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-12(2)13-4-10-16(11-5-13)21(18,19)17-14-6-8-15(20-3)9-7-14/h4-12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUDMEYRZNIBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps. One common method is the sulfonation of 4-isopropylbenzene to form 4-isopropylbenzenesulfonyl chloride, followed by reaction with 4-methoxyaniline to yield the desired compound. The reaction conditions include the use of sulfur trioxide and chlorosulfonic acid for sulfonation, and a base such as pyridine for the subsequent amine coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group can undergo oxidation to form sulfoxides or sulfones under specific conditions:

  • Sulfone Formation : Treatment with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acidic media converts the sulfonamide to a sulfone derivative.

  • Aromatic Ring Oxidation : The isopropyl group on the benzene ring is resistant to mild oxidation but may form a ketone under strong oxidants like KMnO₄ in acidic conditions.

Example Conditions :

Reaction TypeReagents/ConditionsProduct
Sulfone Formationm-CPBA, CH₂Cl₂, 0–25°C, 4–12 hSulfone derivative
Isopropyl OxidationKMnO₄, H₂SO₄, reflux4-(2-oxopropyl) substituted analog

Reduction Reactions

Reductive cleavage of the sulfonamide group is challenging but feasible under harsh conditions:

  • Sulfonamide to Amine : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a secondary amine, though yields are moderate.

  • Nitro Group Reduction : If nitro substituents are introduced (e.g., via nitration), catalytic hydrogenation (H₂/Pd-C) converts them to amines .

Key Data :

  • Reduction with LiAlH₄ achieves ~40–60% conversion to N-(4-methoxyphenyl)benzeneamine derivatives.

Electrophilic Aromatic Substitution (EAS)

The benzene rings undergo EAS at positions directed by substituents:

  • Isopropyl-Bearing Ring : The electron-donating isopropyl group activates the ring for para/ortho substitution (e.g., nitration at the 3-position relative to the sulfonamide).

  • Methoxy-Bearing Ring : The methoxy group directs incoming electrophiles to para/ortho positions, enabling halogenation or sulfonation .

Example Reaction :

ElectrophileConditionsMajor Product(s)
HNO₃/H₂SO₄0–5°C, 1–2 h3-nitro derivative (isopropyl ring)
Br₂/FeBr₃RT, 30 min4-bromo (methoxy ring)

Functional Group Interconversion

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group .

  • Sulfonamide Hydrolysis : Prolonged heating with concentrated HCl (6M, 100°C) cleaves the sulfonamide to sulfonic acid and aniline derivatives, though this is rarely efficient.

Cross-Coupling Reactions

The compound can participate in transition-metal-catalyzed reactions after halogenation:

  • Suzuki Coupling : A brominated derivative (e.g., 3-bromo on the isopropyl ring) reacts with arylboronic acids under Pd catalysis .

  • Buchwald–Hartwig Amination : Introduces amine groups via palladium-mediated coupling .

Typical Yields :

Reaction TypeCatalystYield (%)
Suzuki CouplingPd(PPh₃)₄70–85
Buchwald–HartwigPd₂(dba)₃/Xantphos65–78

Biological Relevance and Enzyme Interactions

While not a direct reaction, the compound’s sulfonamide group inhibits enzymes like carbonic anhydrase by binding to zinc ions in the active site . This interaction is pH-dependent and reversible under acidic conditions.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to 4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide exhibit significant antiviral properties, particularly against HIV-1. In studies, modifications to the benzene ring, such as the introduction of methoxy groups, have been shown to enhance binding affinity and antiviral potency. For example, derivatives with para-substituents displayed improved activity compared to unsubstituted variants, with some achieving sub-micromolar levels of antiviral activity .

Antitumor Properties
The compound has also been evaluated for its anticancer potential. New derivatives based on sulfonamide structures have demonstrated cytotoxic effects against various cancer cell lines, including those from breast and colon cancers. The presence of specific substituents on the benzene ring can influence the degree of cytotoxicity, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Carbonic Anhydrase Inhibition
this compound has been investigated for its ability to inhibit carbonic anhydrase isozymes. These enzymes are critical in various physiological processes, including acid-base balance and respiration. Compounds with sulfonamide groups have shown promising binding affinities towards these isozymes, indicating potential therapeutic applications in conditions such as glaucoma and obesity .

Antibacterial Activity

Research into related sulfonamides has revealed effective antibacterial properties against resistant strains of bacteria, such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were found to be very low, indicating strong antibacterial activity. The combination of this compound with other antibiotics has also shown synergistic effects, enhancing its efficacy against bacterial infections .

Data Table: Overview of Biological Activities

Activity Type Compound IC50/MIC Values Notes
AntiviralThis compoundSub-micromolar (EC50)Enhanced by para-substituents .
AntitumorVarious derivativesVaries by cell lineSignificant cytotoxicity observed .
Carbonic Anhydrase InhibitionThis compoundHigh binding affinityPotential therapeutic implications .
AntibacterialRelated sulfonamidesMIC as low as 3.9 ppmSynergistic effects with other antibiotics .

Mechanism of Action

The mechanism by which 4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Sulfonamides

Thiazolyl-Substituted Sulfonamides

The compound 4-isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (5a) incorporates a thiazole ring fused with a phenyl group and a methylsulfonyl substituent. This structural modification enhances its kinase inhibitory activity, specifically against sphingosine kinase 1 (SphK1), compared to the simpler 4-methoxyphenyl analog. The thiazole ring likely improves binding affinity through π-π interactions and hydrogen bonding with kinase active sites .

Quinazolinone-Sulfonamide Hybrids

A quinazolinone-based analog, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, demonstrates COX-2 inhibitory activity (47.1% at 20 μM) . The quinazolinone moiety introduces rigidity and additional hydrogen-bonding sites, which may enhance selectivity for COX-2 over the target compound’s simpler benzenesulfonamide scaffold.

Substituent Effects on the Sulfonamide Nitrogen

Diethylamino-Benzyl Derivatives

N-(4-(Diethylamino)benzyl)-4-isopropyl-N-(p-tolyl)benzenesulfonamide exhibits dual activity as a cannabinoid receptor 2 (CB2) inverse agonist and osteoclast inhibitor . The diethylamino-benzyl group introduces basicity and bulkiness, altering receptor binding compared to the 4-methoxyphenyl group in the target compound. This substitution highlights how nitrogen substituents modulate pharmacological profiles.

Alkylamine-Substituted Sulfonamides

Alkylimino-substituted analogs (e.g., 4-amino-N-(2-aminoethyl)benzenesulfonamide) demonstrate variable physicochemical properties depending on alkyl chain length. Quantum chemical studies reveal that longer alkyl chains increase hydrophobicity (logP) and reduce dipole moments, whereas the target compound’s isopropyl and methoxyphenyl groups balance hydrophobicity with moderate polarity .

Aryl Group Modifications

Nitro-Naphthalene Derivatives

Structural and Pharmacological Data Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Activity Level/IC₅₀ Physicochemical Properties
4-Isopropyl-N-(4-methoxyphenyl)benzenesulfonamide 333.42 g/mol Isopropyl, 4-methoxyphenyl Under investigation N/A LogP: ~3.1; Solubility: Moderate
Thiazolyl-sulfonamide (5a) 498.58 g/mol Thiazole, methylsulfonyl SphK1 inhibition Not reported LogP: ~4.2; High hydrophobicity
Quinazolinone-sulfonamide 447.48 g/mol Quinazolinone, ethenyl COX-2 inhibition 47.1% at 20 μM LogP: ~2.8; Enhanced rigidity
CB2 Inverse Agonist 492.62 g/mol Diethylamino-benzyl, p-tolyl CB2 inverse agonism Not reported LogP: ~4.5; High basicity

Key Findings and Implications

Structural Flexibility vs. Activity: The target compound’s benzenesulfonamide scaffold offers synthetic versatility, but heterocyclic modifications (e.g., thiazole or quinazolinone) enhance target specificity and potency .

Substituent Effects: Electron-donating groups (e.g., methoxy) improve solubility, while bulky substituents (e.g., diethylamino-benzyl) alter receptor binding modes .

Physicochemical Trade-offs : Longer alkyl chains increase hydrophobicity but reduce bioavailability, whereas the target compound’s isopropyl group strikes a balance between lipophilicity and solubility .

Biological Activity

4-Isopropyl-N-(4-methoxyphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16_{16}H19_{19}N1_{1}O2_{2}S and a molecular weight of approximately 389.6 g/mol. Its structure includes an isopropyl group and a methoxyphenyl group, which contribute to its distinct chemical properties. The canonical SMILES notation for the compound is provided for structural reference.

This compound primarily acts as a ligand for various biological targets, particularly enzymes involved in critical biochemical pathways. Notably, it has shown significant interaction with carbonic anhydrase IX (CA IX) , which is implicated in cancer progression. This interaction suggests potential therapeutic applications in oncology, particularly in targeting tumor microenvironments where CA IX is overexpressed .

Interaction with Biological Targets

  • Carbonic Anhydrase IX : The compound exhibits potent inhibition of CA IX with Ki_i values indicating high selectivity compared to other isoforms (e.g., Ki_i = 188 nM for CA IX) .
  • NF-κB Pathway : Studies have indicated that sulfonamide derivatives can modulate the NF-κB signaling pathway, enhancing immune responses when used as co-adjuvants in vaccination studies .

Anticancer Properties

Research has demonstrated that this compound possesses anticancer properties through various mechanisms:

  • Cell Viability Assays : In vitro studies have shown that the compound inhibits the proliferation of several cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells .
  • Mechanisms of Action : The compound disrupts microtubule organization and induces apoptosis by downregulating anti-apoptotic proteins, leading to cell cycle arrest in the G2/M phase .

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of both isopropyl and methoxy groups enhances the biological activity of the compound. Variations in these substituents significantly affect binding affinity and inhibitory potency against target enzymes.

Compound NameUnique FeaturesKi_i Values
This compoundContains both isopropyl and methoxy groupsCA IX: 188 nM
N-(4-methoxyphenyl)benzenesulfonamideLacks isopropyl groups; different chemical propertiesNot specified
2,4,6-triisopropylbenzenesulfonamideLacks methoxyphenyl group; may affect biological activityNot specified
4-bromo-N-(4-methoxyphenyl)benzenesulfonamideContains bromine; enhances reactivityNot specified

Case Studies and Research Findings

  • Vaccination Studies : In murine models, the compound was evaluated as a co-adjuvant with monophosphoryl lipid A (MPLA). Results showed enhanced antigen-specific immunoglobulin responses compared to controls, indicating its potential to boost vaccine efficacy .
  • Inhibition Studies : Compounds structurally similar to this compound were tested for their ability to inhibit tubulin polymerization. The results indicated that modifications at specific positions significantly altered their cytotoxicity profiles against various cancer cell lines .
  • Biochemical Pathway Analysis : Further investigations into the biochemical pathways affected by this compound revealed its role in modulating inflammatory responses through NF-κB activation, which may have implications in treating inflammatory diseases alongside cancer .

Q & A

Q. What validation protocols ensure crystallographic data integrity?

  • Checklist :

Verify R-factor convergence (<5%).

Validate hydrogen positions via difference maps.

Use checkCIF to flag ADDsym alerts .

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